molecular formula C12H12O2 B8317284 Methyl inden-3-ylacetate CAS No. 121929-95-1

Methyl inden-3-ylacetate

Cat. No.: B8317284
CAS No.: 121929-95-1
M. Wt: 188.22 g/mol
InChI Key: PASIDZJGOCPTGW-UHFFFAOYSA-N
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Description

Methyl inden-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl inden-3-ylacetate typically involves the esterification of inden-3-ylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl inden-3-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed:

    Oxidation: Inden-3-ylacetic acid or inden-3-ylacetone.

    Reduction: Inden-3-ylmethanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl inden-3-ylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl inden-3-ylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active inden-3-ylacetic acid, which can then interact with biological targets. The indene ring system can also participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Methyl indol-3-ylacetate: Similar in structure but contains an indole ring instead of an indene ring.

    Inden-3-ylacetic acid: The parent acid of methyl inden-3-ylacetate.

    Inden-3-ylmethanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ester functional group and indene ring system, which confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

121929-95-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-(3H-inden-1-yl)acetate

InChI

InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,7H,6,8H2,1H3

InChI Key

PASIDZJGOCPTGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCC2=CC=CC=C21

Origin of Product

United States

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